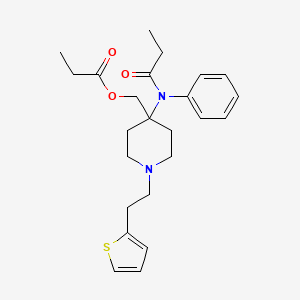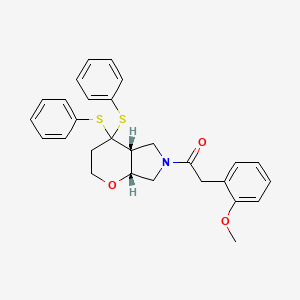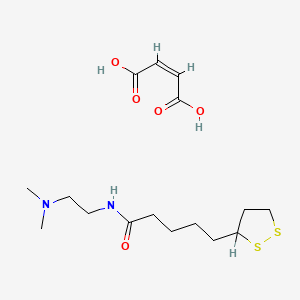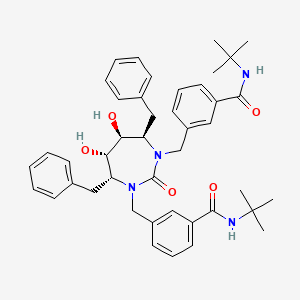
Benzamide, 3,3'-(((4R,5S,6S,7R)-tetrahydro-5,6-dihydroxy-2-oxo-4,7-bis(phenylmethyl)-1H-1,3-diazepine-1,3(2H)-diyl)bis(methylene))bis(N-(1,1-dimethylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This complex compound has a fascinating structure, combining benzamide with a diazepine ring system. Let’s break it down:
Benzamide: A simple organic compound with the formula C₆H₅CONH₂. It contains a benzene ring attached to an amide functional group.
Diazepine Ring: The central core of this compound, featuring a seven-membered ring with two nitrogen atoms and two oxygen atoms. The specific arrangement of substituents on this diazepine ring makes it unique.
Preparation Methods
Synthetic Routes:
The synthesis of this compound involves several steps, including the formation of the diazepine ring and subsequent functionalization
-
Diazepine Formation
- Start with a suitable precursor (e.g., a substituted benzaldehyde).
- Cyclize the precursor using appropriate reagents (e.g., amidines or hydrazines) to form the diazepine ring.
- Protect any sensitive functional groups during this step.
-
Functionalization
- Introduce the benzamide moiety by reacting the diazepine intermediate with benzoyl chloride or an equivalent.
- Deprotect any masked functional groups.
Industrial Production:
While industrial-scale production methods are proprietary, they likely involve efficient and scalable synthetic routes. Optimization for yield, purity, and cost-effectiveness is crucial.
Chemical Reactions Analysis
This compound can participate in various reactions:
Oxidation: Oxidative processes can modify the phenylmethyl groups or the hydroxy groups.
Reduction: Reduction of the carbonyl group in the amide or the diazepine ring.
Substitution: Substituting functional groups on the benzene ring or the diazepine core.
Common reagents include oxidants (e.g., KMnO₄), reducing agents (e.g., LiAlH₄), and nucleophiles (e.g., Grignard reagents). Major products depend on reaction conditions and substituents.
Scientific Research Applications
This compound’s versatility extends across disciplines:
Chemistry: As a synthetic target, it challenges chemists due to its intricate structure.
Biology: Investigate its interactions with enzymes, receptors, or DNA.
Medicine: Explore potential pharmaceutical applications (e.g., anticancer agents).
Industry: Its unique properties may find use in materials science or catalysis.
Mechanism of Action
The compound’s effects likely involve interactions with specific molecular targets. Further research is needed to elucidate its precise mechanism.
Properties
CAS No. |
183860-44-8 |
|---|---|
Molecular Formula |
C43H52N4O5 |
Molecular Weight |
704.9 g/mol |
IUPAC Name |
N-tert-butyl-3-[[(4R,5S,6S,7R)-4,7-dibenzyl-3-[[3-(tert-butylcarbamoyl)phenyl]methyl]-5,6-dihydroxy-2-oxo-1,3-diazepan-1-yl]methyl]benzamide |
InChI |
InChI=1S/C43H52N4O5/c1-42(2,3)44-39(50)33-21-13-19-31(23-33)27-46-35(25-29-15-9-7-10-16-29)37(48)38(49)36(26-30-17-11-8-12-18-30)47(41(46)52)28-32-20-14-22-34(24-32)40(51)45-43(4,5)6/h7-24,35-38,48-49H,25-28H2,1-6H3,(H,44,50)(H,45,51)/t35-,36-,37+,38+/m1/s1 |
InChI Key |
AJLWKZXUZZZONU-RNATXAOGSA-N |
Isomeric SMILES |
CC(C)(C)NC(=O)C1=CC=CC(=C1)CN2[C@@H]([C@@H]([C@H]([C@H](N(C2=O)CC3=CC(=CC=C3)C(=O)NC(C)(C)C)CC4=CC=CC=C4)O)O)CC5=CC=CC=C5 |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC=CC(=C1)CN2C(C(C(C(N(C2=O)CC3=CC(=CC=C3)C(=O)NC(C)(C)C)CC4=CC=CC=C4)O)O)CC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


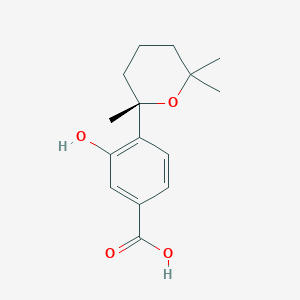



![3-Decoxypropyl-dimethyl-[3-(trimethylazaniumyl)propyl]azanium](/img/structure/B12772907.png)
